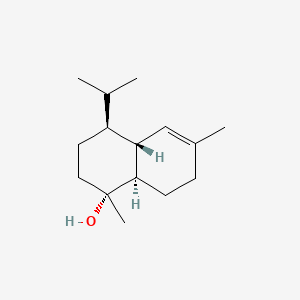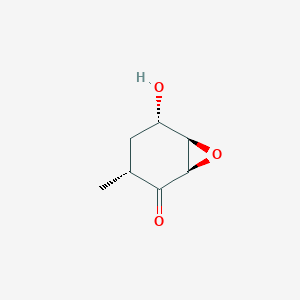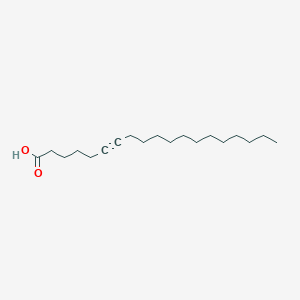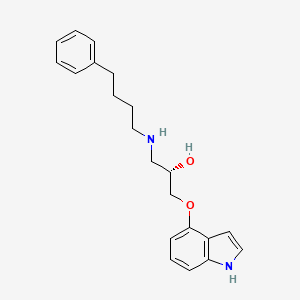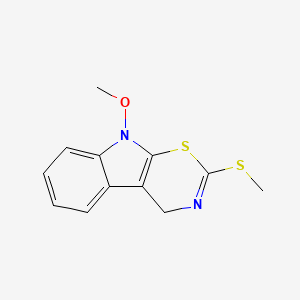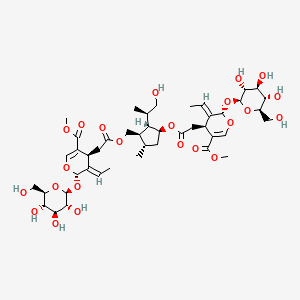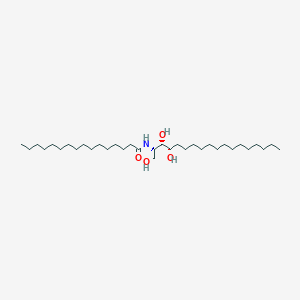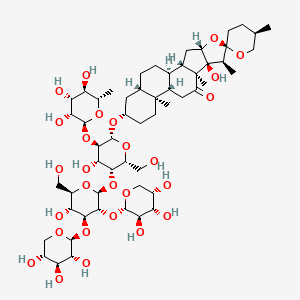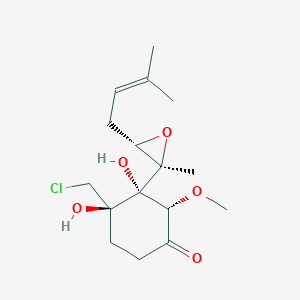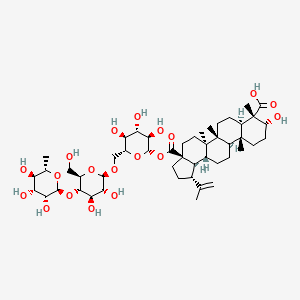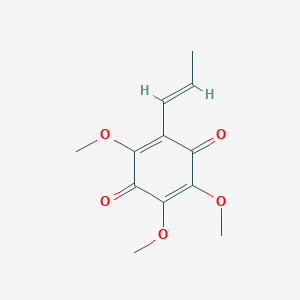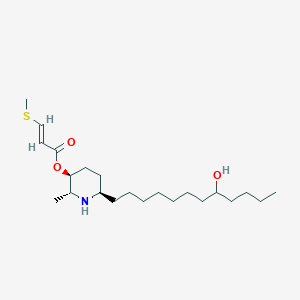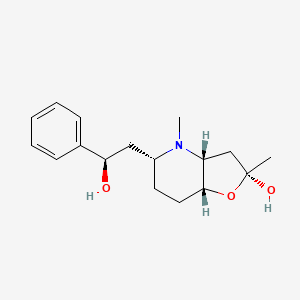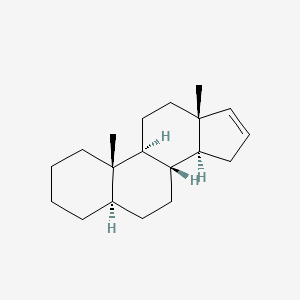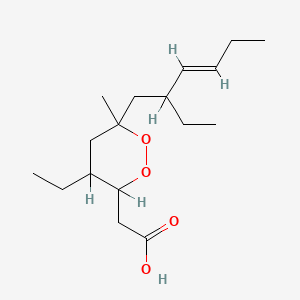
Plakortic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plakortic acid is a member of dioxanes.
Wissenschaftliche Forschungsanwendungen
Isolation and Chemical Structure
Plakortic acid, isolated from marine sponges, has been identified in various research studies. One study highlighted the isolation of this compound from the Taiwanese marine sponge Plakortis simplex, along with other compounds (Shen, Prakash, & Kuo, 2001). Another study involved the synthesis and evaluation of this compound derived from the Caribbean sponge Plakortis halichondrioides, comparing its cytotoxicity against leukemia cells (Schirmeister et al., 2017).
Biomedical Applications
This compound's potential in biomedical applications is evident in various studies. A study on the marine sponge-derived polyketide endoperoxide Plakortide F acid, which is structurally related to this compound, showed that it could interfere with calcium homeostasis, indicating potential antifungal activity (Xu et al., 2011). Another research on Brazilian marine sponge Plakortis angulospiculatus highlighted the cytotoxic activities of plakortides, indicating their potential use in cancer treatment (Santos et al., 2015).
Antimalarial Properties
Endoperoxide derivatives from marine organisms, such as plakortin family 1,2-dioxanes, have been investigated for their antimalarial properties, suggesting the potential of this compound in this domain (Fattorusso et al., 2006).
Anti-Inflammatory Activities
The study on Caribbean sponges Plakortis angulospiculatus and Plakortis halichondrioides, which produce compounds including this compound, demonstrated anti-inflammatory activities, highlighting another potential medical application (Ankisetty et al., 2010).
Eigenschaften
CAS-Nummer |
87803-10-9 |
|---|---|
Molekularformel |
C17H30O4 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-[4-ethyl-6-[(E)-2-ethylhex-3-enyl]-6-methyldioxan-3-yl]acetic acid |
InChI |
InChI=1S/C17H30O4/c1-5-8-9-13(6-2)11-17(4)12-14(7-3)15(20-21-17)10-16(18)19/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,18,19)/b9-8+ |
InChI-Schlüssel |
ZCLJFHUIADAYRQ-CMDGGOBGSA-N |
Isomerische SMILES |
CC/C=C/C(CC)CC1(CC(C(OO1)CC(=O)O)CC)C |
SMILES |
CCC=CC(CC)CC1(CC(C(OO1)CC(=O)O)CC)C |
Kanonische SMILES |
CCC=CC(CC)CC1(CC(C(OO1)CC(=O)O)CC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



